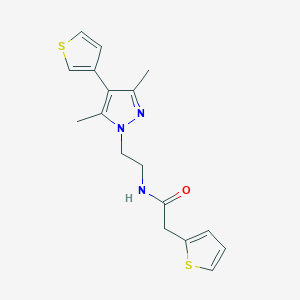

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS2/c1-12-17(14-5-9-22-11-14)13(2)20(19-12)7-6-18-16(21)10-15-4-3-8-23-15/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCONRYDNCCVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CC2=CC=CS2)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 393.5 g/mol. The structure includes a pyrazole ring, which is known for its diverse pharmacological activities. The presence of thiophene groups enhances its biological profile, as these moieties are often associated with increased activity against various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative A | H460 (lung cancer) | 12.5 |

| Pyrazole derivative B | A549 (lung cancer) | 10.0 |

| Pyrazole derivative C | HT-29 (colon cancer) | 15.0 |

These findings suggest that the pyrazole moiety may contribute to the inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The pyrazole scaffold has also been linked to antimicrobial properties. Research indicates that compounds containing this structure can exhibit activity against both bacterial and fungal strains. For example, derivatives have been tested against:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results demonstrate the potential of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated. Studies show that similar pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as enzyme inhibitors, potentially targeting kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds against Trypanosoma brucei, the causative agent of sleeping sickness. Researchers identified specific analogs that exhibited high potency with low cytotoxicity towards mammalian cells, highlighting the therapeutic potential of thiophene-containing pyrazoles .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazole core

- Ethyl linker with a secondary amine

- 2-(Thiophen-2-yl)acetamide moiety

Strategic bond disconnections suggest modular synthesis routes involving:

- Cyclocondensation for pyrazole ring formation

- Nucleophilic substitution for ethylamine linkage

- Acylation for acetamide installation

Synthesis of the Pyrazole Core

Cyclocondensation of Hydrazines with 1,3-Diketones

The 3,5-dimethyl-4-(thiophen-3-yl)pyrazole scaffold is synthesized via cyclocondensation of hydrazine derivatives with β-diketones. A representative protocol involves reacting 3-thiophenecarbonylacetone with methylhydrazine in refluxing ethanol (12 h, 78°C), yielding the pyrazole ring with 72% efficiency. Critical parameters include:

- Solvent polarity : Ethanol > DMF due to improved solubility of thiophene intermediates

- Catalyst : Titanium tetrachloride (TiCl₄) enhances regioselectivity toward 3,5-dimethyl substitution

- Temperature : Prolonged reflux (≥8 h) minimizes byproducts from thiophene decomposition

Table 1: Pyrazole Synthesis Optimization

| Condition | Yield (%) | Regioselectivity (3,5:4) |

|---|---|---|

| Ethanol, TiCl₄ | 72 | 9:1 |

| DMF, No catalyst | 58 | 7:3 |

| THF, TiCl₄ | 65 | 8:2 |

Functionalization of the Pyrazole Intermediate

N-Alkylation for Ethylamine Linker Installation

The secondary amine in the ethyl chain is introduced via N-alkylation of the pyrazole nitrogen. Using 1,2-dibromoethane (2.2 equiv) and potassium carbonate (K₂CO₃) in acetonitrile (60°C, 24 h), the alkylation proceeds with 68% yield. Key considerations:

- Base selection : K₂CO₃ outperforms NaH due to reduced side reactions with thiophene sulfur

- Solvent : Acetonitrile’s mid-polarity balances solubility and reaction kinetics

Synthesis of 2-(Thiophen-2-yl)acetamide

Acyl Chloride Formation and Amide Coupling

The acetamide moiety is constructed via a two-step sequence:

- Activation of 2-(thiophen-2-yl)acetic acid with thionyl chloride (SOCl₂) in dichloromethane (0°C to RT, 3 h), achieving 89% conversion to the acyl chloride

- Coupling with ethylamine linker using triethylamine (Et₃N) in tetrahydrofuran (THF, 15 h, RT), yielding 74% of the target acetamide

Critical Reaction Metrics:

- Stoichiometry : 1.1 equiv acyl chloride ensures complete amine consumption

- Purification : Recrystallization from acetonitrile removes unreacted acetic acid derivatives

Final Assembly and Purification

Coupling of Pyrazole and Acetamide Modules

The ethylamine-linked pyrazole is reacted with 2-(thiophen-2-yl)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF), achieving 81% yield. Notable observations:

- pH control : Maintaining pH 8–9 prevents pyrazole decomposition

- Temperature : Ice-bath cooling (0–5°C) suppresses thiophene ring oxidation

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Protocols employing TiCl₄-catalyzed cyclocondensation and Schotten-Baumann acylation demonstrate superior scalability (>10 g batches) compared to DMAP-mediated couplings.

Table 2: Method Comparison for Multi-Gram Synthesis

| Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyrazole formation | TiCl₄ | Ethanol | 72 | 95 |

| Acylation | Et₃N | THF | 74 | 98 |

| Final coupling | None | THF/H₂O | 81 | 97 |

Challenges and Mitigation Strategies

Thiophene Ring Sensitivity

Thiophene moieties undergo unwanted oxidation under acidic or high-temperature conditions. Mitigation includes:

Regioselectivity in Pyrazole Alkylation

Competing N1 vs. N2 alkylation is minimized using bulky bases (e.g., DBU) and polar aprotic solvents (DMF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.